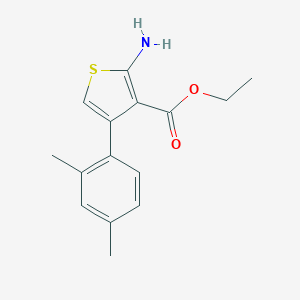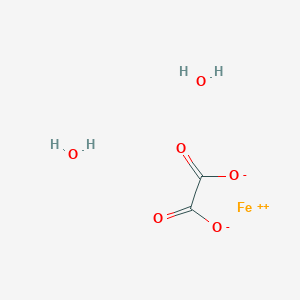![molecular formula C14H18F3N B091159 2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine CAS No. 15270-47-0](/img/structure/B91159.png)
2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a benzene ring, an alpha-methyl group, and a 2-methyl-2-propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine typically involves multiple steps, including the introduction of the trifluoromethyl group, the formation of the benzene ring, and the attachment of the alpha-methyl and 2-methyl-2-propenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often incorporating continuous flow reactions and automated systems to monitor and control the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism of action depends on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine: shares similarities with other compounds that have trifluoromethyl groups and benzene rings, such as trifluoromethylbenzene and alpha-methylbenzeneethanamine.
Uniqueness
What sets 2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
15270-47-0 |
|---|---|
Fórmula molecular |
C14H18F3N |
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine |
InChI |
InChI=1S/C14H18F3N/c1-10(2)9-18-11(3)7-12-5-4-6-13(8-12)14(15,16)17/h4-6,8,11,18H,1,7,9H2,2-3H3 |
Clave InChI |
LBYGOKYMYRLVAO-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=C)C |
SMILES canónico |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=C)C |
Sinónimos |
α-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one)](/img/structure/B91077.png)









![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)


